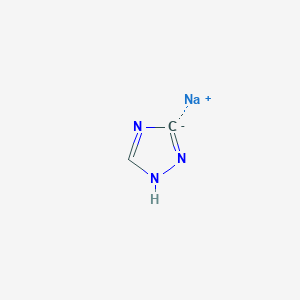

1,2,4-Triazolylsodium

説明

1,2,4-Triazolylsodium, the sodium salt of 1,2,4-triazole (B32235), is a white to brown crystalline powder. chemicalbook.comchemdad.com It is soluble in water and ethanol (B145695) and is known to be very prone to deliquescence in the air. made-in-china.com This compound is a pivotal intermediate in organic synthesis, primarily due to the unique properties of the 1,2,4-triazole ring it possesses. google.comarkema.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C2H2N3Na | pharmacompass.com |

| Molecular Weight | 91.05 g/mol | pharmacompass.com |

| Appearance | White to brown crystalline powder | chemicalbook.comchemdad.com |

| Melting Point | 295 °C (decomposes) | chemdad.commade-in-china.comchemicalbook.com |

| pH | 11 (100g/l, H2O, 20℃) | chemdad.com |

| Solubility | Soluble in water and ethanol | made-in-china.com |

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. imist.ma This aromatic ring system is notable for its stability, which makes it a reliable scaffold in the design of new molecules. nih.gov The presence of multiple nitrogen atoms imparts unique electronic properties, including the capacity for hydrogen bonding and coordination with metal ions. nih.govresearchgate.net These characteristics are fundamental to the diverse biological activities and material properties observed in its derivatives. nih.govijprajournal.com

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemicals. nih.govrjptonline.orgjaper.in Its derivatives have been reported to exhibit a wide spectrum of biological activities. imist.maijprajournal.com In agriculture, 1,2,4-triazole derivatives are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.org

This compound serves as a critical nucleophile in a variety of chemical reactions, most notably in N-arylation and N-alkylation reactions. researchgate.net Its utility as a synthetic intermediate stems from its ability to readily introduce the 1,2,4-triazole moiety into a target molecule. This has made it an indispensable tool for chemists seeking to synthesize complex triazole-containing compounds. google.comarkema.com

The compound is a vital intermediate in the production of numerous agrochemicals, including fungicides and plant growth regulators like paclobutrazol. google.com For instance, it is used in the synthesis of hexaconazole, a triazole fungicide, by reacting it with 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-4-methyl-pentan-2-ol. acs.org

Academic research on this compound and its parent compound, 1,2,4-triazole, is extensive and multifaceted. A significant area of investigation focuses on the development of novel synthetic methodologies. For example, research has explored catalyst-free N-arylation of 1,2,3-triazoles using diaryl iodonium (B1229267) salts and palladium-catalyzed N2-selective arylation of 1,2,3-triazoles. organic-chemistry.orgnih.gov While these studies focus on the 1,2,3-isomer, the principles can often be extended or adapted to the 1,2,4-triazole system.

Another prominent research area is the synthesis of energetic materials. The high nitrogen content and thermal stability of the triazole ring make it an attractive component for developing new high-energy density materials. rsc.orgbohrium.comresearchgate.net Researchers have synthesized various energetic salts and compounds by incorporating the 1,2,4-triazole ring, aiming to achieve a balance between high performance and low sensitivity. rsc.orgbibliotekanauki.pl

Furthermore, the synthesis of novel compounds with potential anticancer activity is an active field of research. nih.gov Scientists are designing and synthesizing new 1,2,4-triazole-containing derivatives and evaluating their biological activities against various cancer cell lines. nih.gov The development of green chemistry methods, such as microwave irradiation and ultrasonication, for the synthesis of these compounds is also a growing trend. nih.gov

Structure

3D Structure of Parent

特性

分子式 |

C2H2N3Na |

|---|---|

分子量 |

91.05 g/mol |

InChI |

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1H,(H,3,4,5);/q-1;+1 |

InChIキー |

OWXCNOQKAWVBSU-UHFFFAOYSA-N |

正規SMILES |

C1=N[C-]=NN1.[Na+] |

製品の起源 |

United States |

Synthetic Methodologies for 1,2,4 Triazolylsodium

Direct Synthesis Routes from 1,2,4-Triazole (B32235)

Direct synthesis methods involve the reaction of 1,2,4-Triazole with a suitable sodium-containing base.

A straightforward and common method for the preparation of 1,2,4-Triazolylsodium is the reaction of 1,2,4-Triazole with sodium hydroxide (B78521) in an aqueous solution. google.com This method is advantageous due to the use of water as a solvent and sodium hydroxide as the substitution reagent, which leads to the formation of an analytically pure crystalline hydrate (B1144303) of 1H-1,2,4-triazole Na salt. google.com The desired product can be isolated from the reaction mixture by filtering the crystals that form during the reaction. google.com

For instance, adding 1,2,4-Triazole to a solution of sodium hydroxide in water at room temperature, followed by cooling, results in the crystallization of the product. google.com The resulting crystalline hydrate can be decomposed by heating to yield the dry, analytically pure 1H-1,2,4-triazole Na salt. google.com One specific example involves reacting 1.03 g of 1H-1,2,4-triazole with a solution of 1.2 g of sodium hydroxide in 5 ml of water. After several hours at room temperature and subsequent cooling to 4°C, the crystallized product is filtered and dried to yield 0.9 g (67%) of 1H-1,2,4-triazole sodium salt. google.com

Alternatively, this compound can be synthesized by reacting 1,2,4-Triazole with other sodium-containing reagents such as sodium methoxide (B1231860) (NaOCH₃), sodium amide (NaNH₂), and sodium hydride (NaH). google.com These methods often result in reaction mixtures that contain unidentified impurities which can be difficult to remove. google.com

The use of sodium methoxide in methanol (B129727) is a common approach. dtic.mil For example, a solution of sodium methoxide in methanol is mixed with 1,2,4-triazole, and the solvent is subsequently removed. google.com This in-situ preparation of the anion is a simple operation that allows for the use of the less expensive triazole free base as the starting material. dtic.mil

Sodium hydride is another effective reagent for this transformation. google.comquickcompany.in The reaction is typically carried out in a solvent like dimethylformamide or tetrahydrofuran. google.com For instance, a 50% NaH/oil slurry can be used, often with a twofold excess of NaH, with the reaction proceeding at room temperature and then at 50°C. google.com The resulting solution containing the sodium salt is often used directly in subsequent synthetic steps without isolation. google.com

Sodium amide in liquid ammonia (B1221849) is also a viable method for producing the sodium salt of 1,2,4-triazole. google.com

Table 1: Comparison of Direct Synthesis Routes for this compound

| Reagent | Solvent | Key Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water | Room temperature, followed by cooling. google.com | Forms analytically pure crystalline hydrate, simple process. google.com | Requires a heating step to remove water from the hydrate. google.com |

| Sodium Methoxide (NaOCH₃) | Methanol | Warming to around 56°C. dtic.mil | In-situ preparation is straightforward and uses inexpensive starting material. dtic.mil | May require removal of solvent and can introduce impurities. google.com |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Room temperature followed by heating to 50°C. google.com | Effective for in-situ generation for further reactions. google.com | Use of NaH requires careful handling; can lead to impure mixtures. google.com |

| Sodium Amide (NaNH₂) | Liquid Ammonia | N/A | Effective for salt formation. google.com | Requires handling of liquid ammonia. |

Preparation of Analytically Pure this compound

Achieving high purity of this compound is crucial for its use in pharmaceutical and other applications where impurities can affect subsequent reactions and final product quality.

The synthesis of analytically pure this compound can be achieved through a process that utilizes water as a solvent and sodium hydroxide as the reagent, leading to the formation of a crystalline hydrate. google.com This hydrate can be easily isolated by filtration. google.com Subsequent heating at 120-150°C decomposes the hydrate to afford the dry, analytically pure sodium salt. google.com

Further purification can be achieved by recrystallization. For instance, the dried salt can be dissolved in dry methanol, filtered to remove any insoluble impurities, and then the methanol is evaporated to dryness. google.com Another method involves recrystallization from an ether-hexane mixture. google.com Controlling the crystallization process, including the refluxing solvent, time, and temperature, can yield granular this compound, which is convenient for transportation and industrial use. google.com

In industrial production, crude this compound is often hygroscopic and can hydrolyze back to 1,2,4-Triazole and sodium hydroxide in the presence of moisture. google.com Such crude products are unstable and not suitable for long-term storage. google.com The formation of isomers, particularly when preparing substituted triazole derivatives, is a significant challenge as these isomers often have similar solubilities, making purification difficult. google.com

To minimize impurities, a process for preparing letrozole, a drug containing the 1,2,4-triazole moiety, focuses on controlling the reaction conditions to reduce the formation of an unwanted isomer. google.com This involves reacting a 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole in specific solvents like dimethylacetamide or N-methyl-2-pyrrolidone. google.com The choice of the salt, such as this compound, and the reaction solvent are critical in minimizing the formation of the isomeric impurity. google.com The process aims to produce a product pure enough for industrial-scale purification methods like crystallization, avoiding the need for chromatography. google.com

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of a wide range of N-substituted 1,2,4-triazole derivatives with diverse biological activities, including applications in medicine and agriculture as antiallergenic, plant growth regulating, and fungicidal agents. google.comtolyltriazole-benzotriazole.com

The sodium salt is used in reactions with various electrophiles to introduce substituents onto the triazole ring. For example, it is reacted with bis(4-fluorophenyl)methyl(chloromethyl)methylsilane in dry dimethylformamide to produce flusilazole, a fungicide. google.com Another application is in the synthesis of letrozole, where it is reacted with 4-(bromomethyl)benzonitrile. google.com The sodium salt of 1,2,4-triazole is also used to synthesize di-N-substituted carbamoyltriazole derivatives. google.com

Table 2: Examples of Derivatization Reactions with this compound

| Reactant | Solvent | Product | Application |

|---|---|---|---|

| bis(4-fluorophenyl)methyl(chloromethyl)methylsilane | Dimethylformamide (DMF) | Flusilazole google.com | Fungicide google.com |

| 4-(bromomethyl)benzonitrile | Dimethylacetamide (DMA) | 4-[1-(1,2,4-triazolyl)methyl]benzonitrile (Intermediate for Letrozole) google.com | Pharmaceutical google.com |

| 4-chloroquinoline derivatives | N/A | 4-substituted aminoquinolines researchgate.net | Potential therapeutic agents researchgate.net |

| Iodomethane (B122720) | Methanol | 1-methyl-1,2,4-triazole (B23700) dtic.mil | Chemical intermediate dtic.mil |

Alkylation Reactions Employing this compound

The sodium salt of 1,2,4-triazole is a potent nucleophile and is widely used in alkylation reactions to form N-substituted 1,2,4-triazoles. These reactions typically proceed via an S_N2 mechanism. The choice of the alkylating agent, solvent, and reaction temperature is critical for achieving the desired product in good yield.

A notable application is in the synthesis of antifungal agents. For example, this compound is reacted with a substituted oxirane to produce a triazole-containing alcohol. In a specific synthesis, this compound was reacted with 1-(2,4-Dichlorophenyl)-3-methyl-1-propyl-oxirane in dimethylformamide (DMF). The reaction mixture, which also contained potassium carbonate, was heated to 130 °C for 5 hours to yield 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-4-methyl-pentan-2-ol, a modified triazole derivative. acs.orgnih.gov

The methylation of this compound represents a fundamental alkylation reaction. In a practical procedure, the sodium salt, prepared in situ from 1,2,4-triazole and sodium methoxide in methanol, is reacted with iodomethane. The reaction is initially cooled to manage the exothermic nature of the addition and then brought to reflux for an extended period to ensure complete reaction, affording 1-methyl-1,2,4-triazole as the major product. dtic.mil

The following table summarizes representative alkylation reactions involving this compound.

| Product | Alkylating Agent | Base/Solvent | Reaction Conditions | Yield | Reference |

| 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-4-methyl-pentan-2-ol | 1-(2,4-Dichlorophenyl)-3-methyl-1-propyl-oxirane | This compound, K₂CO₃ / DMF | 130 °C, 5 h | 36.5% | acs.orgnih.gov |

| 1-Methyl-1,2,4-triazole | Iodomethane | Sodium methoxide / Methanol | Reflux, 19 h | ~93% (crude) | dtic.mil |

| 1-(Bis(4-fluorophenyl)methylsilylmethyl)-1H-1,2,4-triazole | Bis(4-fluorophenyl)methyl(chloromethyl)methylsilane | This compound / DMF | 90 °C, 3 h | Not specified | google.com |

Regioselective Alkylation of 1,2,4-Triazole Derivatives with Sodium Salts

The 1,2,4-triazole ring possesses two potential sites for alkylation on its nitrogen atoms (N1 and N4), leading to the possible formation of two regioisomers. The control of regioselectivity in the alkylation of 1,2,4-triazole is a significant challenge and an area of active research. The use of the sodium salt of 1,2,4-triazole, along with careful selection of reaction conditions, plays a pivotal role in directing the alkylation to a specific nitrogen atom.

Generally, alkylation of the 1,2,4-triazole anion can result in a mixture of 1-substituted and 4-substituted products. chemicalbook.com The outcome of the reaction is influenced by factors such as the solvent, the nature of the counter-ion, and the electrophile itself.

It has been observed that using sodium ethoxide as the base in ethanol (B145695) for the alkylation of 1H-1,2,4-triazole leads to regioselective formation of the N1-alkylated product. chemicalbook.com In contrast, when the alkylation is performed with methyl sulfate (B86663) in the presence of aqueous sodium hydroxide, a mixture of 1-methyl- and 4-methyl-1,2,4-triazole is obtained. chemicalbook.com This highlights the critical role of the reaction medium in determining the isomeric ratio.

A study on the methylation of (1H)-1,2,4-triazole using sodium methoxide in methanol followed by reaction with iodomethane demonstrated a high preference for N1 alkylation. The crude product mixture contained approximately 93% of 1-methyl-1,2,4-triazole and only about 2% of the undesired 4-methyl-1,2,4-triazole regioisomer. dtic.mil This indicates a high degree of regioselectivity under these conditions.

In the case of substituted 1,2,4-triazoles, the existing substituents can also direct the regioselectivity of further alkylations. For S-substituted 1,2,4-triazoles, alkylation with dihaloalkanes has been shown to occur at the N1 and N2 positions. nih.govresearchgate.net

The table below details the outcomes of regioselective alkylation studies on 1,2,4-triazole using its sodium salt or other bases that generate the triazolyl anion in situ.

| Substrate | Alkylating Agent | Base/Solvent | Product(s) (Isomer Ratio) | Reference |

| 1H-1,2,4-Triazole | General Alkyl Halide | Sodium Ethoxide / Ethanol | N1-substituted product | chemicalbook.com |

| 1H-1,2,4-Triazole | Methyl Sulfate | Aqueous NaOH | 1-Methyl- and 4-Methyl-1,2,4-triazole (mixture) | chemicalbook.com |

| 1H-1,2,4-Triazole | Iodomethane | Sodium Methoxide / Methanol | 1-Methyl-1,2,4-triazole and 4-Methyl-1,2,4-triazole (~93% : ~2%) | dtic.mil |

| 1H-1,2,4-Triazole | Ethyl Chloroacetate | Sodium Methoxide | N1-substituted product | chemicalbook.com |

| 1H-1,2,4-Triazole | Dibromomethane | Aqueous NaOH / n-Bu₄NBr (Phase Transfer Catalyst) | bis(1,2,4-triazol-1-yl)methane | chemicalbook.com |

Chemical Reactivity and Mechanistic Studies of 1,2,4 Triazolylsodium

Nucleophilic Reactivity of the 1,2,4-Triazole (B32235) Anion

The deprotonated form of 1,2,4-triazole, the 1,2,4-triazole anion, is an effective nucleophile and has been identified as an active species in several important organic reactions. Its utility is particularly pronounced in acyl transfer reactions, such as aminolysis and transesterification of esters.

The 1,2,4-triazole anion has demonstrated significant catalytic activity in the aminolysis of esters. Research has shown that in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which generates the triazole anion, the rate of aminolysis is dramatically accelerated. This catalytic system is effective for a variety of unactivated esters, which are typically unreactive towards amines under neutral conditions.

The catalytic efficiency of the 1,2,4-triazole anion surpasses that of its structural isomers, such as pyrazole (B372694) and 1,2,3-triazole, which is attributed to its optimal pKa value. The reaction proceeds via an anionic mechanism, where the triazolide anion acts as the key nucleophilic catalyst. This is supported by the observation that the reaction shows very little progress in the absence of a strong base.

A study on the aminolysis of phenyl acetate (B1210297) with α-phenethylamine, catalyzed by 1,2,4-triazole and DBU, showcased the effectiveness of this system. The reaction conditions and outcomes are summarized in the table below.

Table 1: Aminolysis of Phenyl Acetate with α-Phenethylamine Catalyzed by 1,2,4-Triazole Anion

| Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1,2,4-Triazole (2) | DBU (2) | Benzene | Room Temp. | 24 | >95 |

| None | DBU (2) | Benzene | Room Temp. | 24 | <5 |

| 1,2,4-Triazole (2) | None | Benzene | Room Temp. | 24 | <5 |

Similar to its role in aminolysis, the 1,2,4-triazole anion is also an efficient catalyst for the transesterification of esters. The deprotonated 1,2,4-triazole actively facilitates the exchange of the alkoxy group of an ester with another alcohol. This process is valuable in organic synthesis for the conversion of one ester into another under mild conditions.

The use of isopropenyl acetate as an acyl donor has been found to be particularly convenient in these reactions. The byproduct of this reaction is acetone, which is volatile and easily removed, driving the equilibrium towards the product side. This approach has been successfully applied to the acetylation of various alcohols.

1,2,4-Triazolylsodium as a Catalyst in Organic Transformations

Beyond its direct nucleophilic participation, this compound, or the in situ generated 1,2,4-triazole anion, serves as a potent catalyst in a range of organic transformations. Its catalytic activity is primarily centered around acyl transfer processes.

The 1,2,4-triazole anion is a highly effective acyl transfer catalyst. The mechanism involves the nucleophilic attack of the triazolide anion on the carbonyl carbon of the acyl donor, forming a reactive N-acyltriazole intermediate. This intermediate is then susceptible to attack by a nucleophile (an amine in aminolysis or an alcohol in transesterification), transferring the acyl group and regenerating the triazole anion catalyst. This catalytic cycle allows for the efficient acylation of various substrates under mild conditions. The choice of solvent can influence the reaction rate, with polar solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) showing high initial rates.

The catalytic utility of the 1,2,4-triazole anion extends to various synthetic applications. It has been employed in the synthesis of diketopiperazines through the smooth cyclocondensation of amino acid esters. For instance, methyl L-phenylalaninate undergoes cyclocondensation to yield the corresponding diketopiperazine with high diastereoselectivity. This highlights the potential of 1,2,4-triazole anion catalysis in the synthesis of complex cyclic structures. The methodology is also effective for the acylation of oxazolidinones, which are important chiral auxiliaries in asymmetric synthesis.

Reaction Mechanisms of this compound in Derivative Synthesis

This compound is a key starting material for the synthesis of a wide array of N-substituted 1,2,4-triazole derivatives. The primary reaction mechanism involved is nucleophilic substitution, where the triazolide anion acts as the nucleophile.

A common and important reaction is the N-alkylation of the 1,2,4-triazole ring. The 1,2,4-triazole anion is ambident, meaning it has multiple nucleophilic centers, specifically the nitrogen atoms at the 1, 2, and 4 positions. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the counter-ion (in this case, sodium), the solvent, and the reaction temperature.

Generally, the alkylation of 1,2,4-triazole results in a mixture of N1 and N4-substituted isomers, with the N1-isomer often being the major product. The formation of the N2-substituted isomer is also possible but often less favored. The reaction proceeds via a standard SN2 mechanism, where the triazolide anion displaces a leaving group on the alkylating agent.

Table 2: Regioselectivity in the Alkylation of 1,2,4-Triazole

| Alkylating Agent | Base | Solvent | N1:N4 Isomer Ratio | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl halides | Various | THF | ~90:10 | researchgate.net |

| Alkyl halides | DBU | THF | ~90:10 | researchgate.net |

The use of this compound, prepared beforehand or generated in situ, allows for controlled alkylation reactions to produce a variety of functionalized 1,2,4-triazole derivatives, which are prevalent in pharmaceuticals and agrochemicals. For example, the reaction of this compound with substituted benzyl (B1604629) halides is a common route to antifungal agents. The nucleophilic character of the triazolide anion also enables its participation in other derivative syntheses, such as Michael additions to α,β-unsaturated systems.

Role in Ring Formation and Annulation Strategies

This compound is a key reagent in constructing complex heterocyclic systems through reactions with bifunctional electrophiles. These reactions can lead to the formation of new rings fused to the triazole core (annulation) or the creation of larger macrocyclic structures.

A significant strategy involves the reaction of the triazolide anion with dihaloalkanes. The outcome of these reactions is highly dependent on the nature of the electrophile and the substituents on the triazole ring. For instance, the reaction of the anion of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with 1,3-dibromopropane (B121459) yields two distinct products. One pathway involves a simple alkylation at the N(2) position. However, a competing pathway involves an initial alkylation at the N(1) position, which is then followed by an intramolecular cyclization involving the indole (B1671886) nitrogen. This sequence results in the formation of a condensed indolo-triazolo-diazepine, a complex, fused heterocyclic system. nih.govresearchgate.netnih.gov This dual reactivity highlights the utility of the triazolide anion in divergent synthesis strategies for creating annulated products.

The reaction with shorter dihaloalkanes, such as dibromomethane, leads to the formation of bis(triazolyl)methane isomers, where two triazole moieties are linked by a methylene (B1212753) bridge. nih.gov While not a direct annulation, these linked products are valuable precursors for designing more complex ligands and materials. The specific isomers formed depend on the regioselectivity of the alkylation at the different nitrogen atoms of the triazole ring. nih.govresearchgate.net

Below is a table summarizing the role of the 1,2,4-triazolide (B493401) anion in forming new ring structures.

| Triazole Substrate Anion | Electrophile | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazolide | 1,3-dibromopropane | Alkylation followed by Intramolecular Annulation | Condensed indolo-triazolo-diazepine | nih.gov |

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazolide | Dibromomethane | Dimerization/Linking | Bis(triazolyl)methane isomers | nih.gov |

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazolide | Di(bromomethyl)quinoxaline | Dimerization/Linking | Bis(triazolyl-methyl)quinoxaline isomers | nih.gov |

Mechanistic Aspects of Alkylation Reactions

The alkylation of the 1,2,4-triazolide anion is a cornerstone of its chemical reactivity, but the mechanism is complicated by the issue of regioselectivity. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially act as nucleophilic centers, leading to the formation of different isomers. nih.govchemicalbook.com The distribution of these isomers is governed by a combination of electronic and steric factors.

For the parent, unsubstituted this compound, alkylation typically yields a mixture of 1-substituted and 4-substituted isomers. google.comresearchgate.net The ratio of these products can be influenced by reaction conditions, but the 1-substituted isomer is often the major product. google.comresearchgate.net The use of specific bases and solvents can enhance the regioselectivity; for example, using DBU as a base in THF has been shown to afford a 90:10 ratio of 1-alkylated to 4-alkylated isomers. researchgate.net

In substituted 1,2,4-triazoles, such as S-protected derivatives, the nucleophilic sites are typically the N(1) and N(2) atoms. nih.govnih.gov Theoretical calculations have shown that the negative charge density in the anion of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole is primarily delocalized on the N(1) and N(2) atoms, making them the preferential sites for electrophilic attack. nih.gov Alkylation at the N(4) position is generally not observed, a phenomenon attributed to steric hindrance. nih.gov

The reaction of S-protected 1,2,4-triazoles with various alkylating agents demonstrates that N(2) alkylated isomers are often preferentially formed. nih.govresearchgate.net However, steric effects can play a crucial role in determining the final product distribution. For example, in the reaction with dibromomethane, three different bis(triazolyl)methane isomers can be formed: (-N(1)-CH2-N(1)-), (-N(1)-CH2-N(2)-), and (-N(2)-CH2-N(2)-). nih.gov The major product is the mixed (-N(1)-CH2-N(2)-) isomer, which is favored because it has the lowest steric energy, as confirmed by theoretical calculations. nih.gov This indicates a delicate interplay between the inherent electronic preference for one nitrogen atom over another and the steric demands of the transition state.

The following table presents research findings on the alkylation of a substituted triazole, highlighting the resulting product distributions.

| Substrate | Alkylating Agent | Conditions | Products (Isomers) | Observed Regioselectivity/Yield | Reference |

|---|---|---|---|---|---|

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃, Acetone | -N(1)-CH₂-N(2)- -N(1)-CH₂-N(1)- -N(2)-CH₂-N(2)- | Regioselective towards the -N(1)-CH₂-N(2)- isomer (50% yield) due to lower steric energy. Other isomers formed in 15% and 10% yield. | nih.gov |

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-dibromopropane | K₂CO₃, Acetone | 2-(3-bromopropyl)-triazole (N2-alkylation) Condensed indolo-triazolo-diazepine (from N1-alkylation) | Two major products were obtained from competing N1 and N2 alkylation pathways. | nih.govnih.gov |

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Di(bromomethyl)quinoxaline | K₂CO₃, Acetone | -N(1)-CH₂-N(1)- linked quinoxaline (B1680401) -N(2)-CH₂-N(2)- linked quinoxaline | Two bis-isomers were separated and characterized. | nih.govresearchgate.net |

| 1,2,4-triazole | 4-nitrobenzyl halides | Various bases | 1-alkylated isomer 4-alkylated isomer | Consistent 90:10 ratio in favor of the 1-alkylated isomer. | researchgate.net |

Coordination Chemistry of 1,2,4 Triazolylsodium and Its Ligand Derivatives

Ligand Design Principles for 1,2,4-Triazole (B32235) Derivatives

The design of ligands derived from 1,2,4-triazole is a key aspect in controlling the structure and function of the resulting metal complexes. Strategic modifications to the triazole ring allow for the tuning of its coordination properties.

The 1,2,4-triazole ring itself, with its three nitrogen atoms, can act as a polydentate ligand, bridging multiple metal centers. This inherent bridging capability is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). The design of more complex polydentate ligands often involves functionalizing the triazole ring with additional coordinating groups. For instance, attaching adamantane (B196018) units functionalized with multiple 1,2,4-triazole rings creates rigid, polydentate tectons that can generate highly connected and open frameworks. This approach allows for the systematic construction of coordination polymers with predictable topologies.

The introduction of substituents at the C3, C5, and N4 positions of the 1,2,4-triazole ring significantly influences its coordination behavior and the dimensionality of the resulting metal complexes. The nature of these substituents can dictate the coordination mode of the triazole ring, which can range from monodentate to various bridging modes.

The size and shape of substituents at the 3- and 5-positions are critical in determining the final structure of silver(I)-triazole complexes, with different structures being obtained by varying these groups. Anions present during the synthesis also play a crucial role, capable of inducing a remarkable coordination versatility in ligands like 1H-1,2,4-triazole-3-thiol, leading to at least six different bridging modes. Furthermore, the electronic properties of substituents can alter the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. For example, electron-withdrawing groups can decrease the basicity of the nitrogen atoms, while electron-donating groups can enhance it.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 1,2,4-triazole derivatives is typically achieved through the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. Hydrothermal and solvothermal methods are commonly employed, particularly for the synthesis of crystalline coordination polymers and MOFs.

A wide variety of transition metal complexes with 1,2,4-triazole-based ligands have been synthesized and characterized. These complexes exhibit diverse geometries, including tetrahedral, square planar, and octahedral configurations, depending on the metal ion and the specific ligand used. For instance, Schiff base ligands derived from 1,2,4-triazole can act as bidentate ligands, coordinating to metal ions through azomethine nitrogen and a sulfur atom. In other cases, the triazole ligand coordinates through sulfur and an amine group. The resulting complexes are characterized using various techniques, including FT-IR and UV-visible spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine their structures.

Below is a table summarizing some transition metal complexes with 1,2,4-triazole derivatives:

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cu(II) | 4-(Benzylidene-amino)-5-pyridin-4-yl-4H-triazole-3-thiol | Square planar | |

| Cd(II) | 4-(Benzylidene-amino)-5-pyridin-4-yl-4H-triazole-3-thiol | Tetrahedral | |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | |

| Co(II) | 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol | Tetrahedral |

1,2,4-Triazolate, often generated in situ from 1,2,4-triazolylsodium or through solvothermal reactions, is a prominent building block in the synthesis of Metal-Organic Frameworks (MOFs). The ability of the triazolate ligand to bridge metal ions in a bis-monodentate fashion through its N1 and N2 atoms is fundamental to the construction of extended networks. The combination of 1,2,4-triazole with other ligands, such as dicarboxylates, allows for the creation of mixed-ligand MOFs with specific topologies and properties. The choice of metal ion, the substituents on the triazole ring, and the reaction conditions all play a crucial role in directing the final structure of the MOF.

Structural Features and Topologies of Triazole-Based Coordination Compounds

Coordination compounds based on 1,2,4-triazole ligands display a remarkable diversity of structural features and network topologies. These can range from discrete mononuclear or polynuclear complexes to one-, two-, and three-dimensional coordination polymers.

The bridging N1,N2-coordination of the 1,2,4-triazole ring is a common motif that leads to the formation of linear trinuclear metal complexes and one-dimensional chains. The flexibility of certain triazole-based ligands, such as those with flexible backbones, can lead to a variety of structures, including one-dimensional chains and double-stranded chains. The combination of bridging triazole ligands with other bridging groups, such as carboxylates or hydroxo groups, can result in more complex, higher-dimensional structures.

The topology of these networks can be described using notation that defines the connectivity of the nodes (metal ions or clusters) and linkers (ligands). For example, 3D frameworks with topologies such as NbO and SrAl2 have been observed in coordination polymers constructed from triazole-based ligands. The structural diversity is influenced by factors such as the nature of the metal ion, the specific triazole derivative used, and the presence of different anions or co-ligands.

The following table provides examples of different structural topologies observed in triazole-based coordination compounds:

| Compound | Topology | Dimensionality | Reference |

| {[Zn(btec)0.5(btmb)]·2H2O}n | (8^6) | 3D | |

| {[Co(btec)0.5(btmb)(H2O)]·3H2O}n | NbO network (6^4·8^2) | 3D | |

| [Ag{tr(4)ad}]NO3·3.5H2O | SrAl2-type framework | 3D | |

| Zn2(trz)3Cl | (4^6.8^6.12^24)(8^6.12^54)(4^2.8^4.12^36)3 | 3D |

Photophysical and Electroluminescent Properties of Selected Coordination Compounds

The coordination chemistry of this compound and its ligand derivatives has led to the development of a diverse range of coordination compounds with significant photophysical and electroluminescent properties. These properties are intrinsically linked to the nature of the metal center, the coordination geometry, and the specific triazole-based ligands employed. The inherent versatility of the 1,2,4-triazole moiety allows for the fine-tuning of electronic structures, which in turn influences the emission characteristics of the resulting metal complexes. This has led to extensive research into their potential applications in areas such as organic light-emitting diodes (OLEDs) and luminescent sensors.

Photoluminescent Properties

Coordination compounds derived from 1,2,4-triazole ligands exhibit a wide array of photoluminescent behaviors, with emission colors spanning the visible spectrum. The luminescence in these compounds often originates from intraligand transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. The choice of the metal ion plays a crucial role in determining the luminescent properties. For instance, zinc(II) and cadmium(II) complexes, having a d¹⁰ electronic configuration, typically exhibit ligand-based fluorescence, often in the blue to green region. researchgate.netacs.org The rigid structure imposed by the metal-ligand coordination can enhance the quantum yield of the ligands by reducing non-radiative decay pathways. researchgate.net

The following table summarizes the photoluminescent properties of selected coordination compounds containing 1,2,4-triazole-based ligands.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| Zinc(II) complexes with N-(2-carboxyphenyl)salicylidenimine and 1,2,4-triazole derivatives | Not specified | Blue to Green | 0.11 - 0.41 | Nanosecond range | researchgate.net |

| [Cd3(μ3-OH)2(mptrz)4]n (mptrz = 4-methyl-1,2,4-triazole-3-thiol) | 346 | 435 | Not specified | Not specified | rsc.org |

| Cadmium(II) coordination polymers with 1,3-bis(1,2,4-triazol-1-yl)adamantane | 370 | ~450 | Not specified | Not specified | nih.gov |

| Cd(BPPT)(BPDA)n | 340 | 483 | Not specified | Not specified | mdpi.com |

| Cd(BPPT)(IP) | 330 | 463 | Not specified | Not specified | mdpi.com |

| [Cd3(BPPT)3(BTC)2(H2O)2] | 344 | 489 | Not specified | Not specified | mdpi.com |

| Luminescent tetranuclear zinc(II) complexes of substituted 7-azaindoles | Not specified | Blue | Up to 0.96 (in PMMA film) | Not specified | rsc.org |

Electroluminescent Properties

The promising photoluminescent properties of 1,2,4-triazole-based coordination compounds have spurred investigations into their use as emitters in organic light-emitting diodes (OLEDs). The thermal stability and charge-transporting capabilities of these materials are critical for their performance in electroluminescent devices. researchgate.net Iridium(III) complexes, in particular, have been a major focus due to their ability to exhibit highly efficient phosphorescence, which allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.

A number of iridium(III) complexes incorporating substituted 1,2,4-triazole ligands have been synthesized and tested in OLEDs, demonstrating the potential for achieving high external quantum efficiencies (EQE) and desirable color coordinates. For instance, blue-emitting iridium complexes with pyridine-1,2,4-triazole ligands have been used as phosphorescent dyes in OLEDs, achieving high external quantum efficiencies of around 7% and improved color points compared to standard blue emitters. nih.gov Furthermore, a facial-homoleptic iridium complex based on a 3-methyl-5-phenyl-1H-1,2,4-triazole ligand has been shown to be a promising candidate for highly efficient blue-phosphorescent emitters in OLEDs, with devices exhibiting an external quantum efficiency of 27.8%. researchgate.net

The performance of these materials in OLEDs is highly dependent on the device architecture, including the choice of host materials and charge-transporting layers. Theoretical studies have also been employed to understand the electronic structures and predict the OLED performance of these iridium(III) complexes, aiding in the design of more efficient materials. nih.gov

The table below presents the electroluminescent properties of selected OLEDs utilizing coordination compounds with 1,2,4-triazole-based ligands.

| Emitting Complex | Maximum External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Emission Color | Reference |

|---|---|---|---|---|---|

| Iridium(III) complexes with pyridine-1,2,4-triazole ligands | ~7 | Not specified | Better than FIrpic standard | Blue | nih.gov |

| IrTrz (3-methyl-5-phenyl-1H-1,2,4-triazole-ligand-based) | 27.8 | 38.7 | Not specified (CIEy < 0.18) | Blue | researchgate.net |

| Zn-1 (tetranuclear zinc(II) complex of substituted 7-azaindoles) | 5.55 | Not specified | (0.16, 0.19) | Blue | rsc.org |

| 4NTAZ-PPI (1,2,4-triazole-phenanthroimidazole derivative) | 7.3 | Not specified | (0.149, 0.131) at 1000 cd/m² | Blue | rsc.org |

| TAZ-PPI (1,2,4-triazole-phenanthroimidazole derivative) | 5.9 | Not specified | (0.149, 0.130) at 1000 cd/m² | Blue | rsc.org |

Advanced Spectroscopic and Analytical Characterization of 1,2,4 Triazolylsodium Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in probing the molecular vibrations of 1,2,4-triazolylsodium. These methods are used to identify functional groups and provide a detailed fingerprint of the molecule's structure.

FT-IR spectroscopy is a powerful technique for identifying the structural components of 1,2,4-triazole (B32235) and its sodium salt. nih.govresearchgate.net The analysis of infrared spectra allows for the assignment of absorption bands to specific vibrational modes within the molecule. nih.gov For the 1,2,4-triazole ring, characteristic peaks include C-H aromatic vibrations, which are typically observed around 3032-3176 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibration of the parent triazole gives rise to a distinct peak around 3126 cm⁻¹. researchgate.net

The formation of the sodium salt leads to changes in the spectrum, particularly in the regions associated with the N-H group, confirming deprotonation. Other significant vibrations include those from the aromatic C=C bonds (around 1483-1529 cm⁻¹) and the -N=N- stretching mode (around 1543 cm⁻¹). researchgate.net Studies on complexes involving 1,2,4-triazole have shown that interactions, such as hydrogen bonding with the NH group, can be effectively monitored through shifts in the corresponding IR bands. nih.gov Computational studies, often using density functional theory (DFT), are frequently employed alongside experimental measurements to refine the assignment of vibrational frequencies. researchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3126 | researchgate.net |

| Aromatic C-H Stretch | 3032 - 3176 | researchgate.netresearchgate.net |

| -N=N- Stretch | ~1543 | researchgate.net |

| Aromatic C=C Stretch | 1483 - 1529 | researchgate.net |

| N-N Stretch | 1174 - 1523 | researchgate.net |

| C-N Stretch | 1174 - 1392 | researchgate.net |

Raman spectroscopy serves as a complementary technique to FT-IR for the vibrational analysis of this compound. nih.gov It is particularly effective for observing the symmetric vibrations of the triazole ring, which may be weak or absent in the IR spectrum. The technique has been successfully applied in the study of sodium 1,2,4-triazolate to investigate its molecular properties and geometric parameters. nih.gov Furthermore, Raman spectroscopy is valuable for analyzing the solid-state characteristics of these compounds, such as the lattice vibrations of polycrystalline 1,2,4-triazole, which provides insight into crystal structure and intermolecular forces. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound and studying dynamic processes such as proton exchange.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to verify the identity and purity of this compound and its derivatives. chemicalbook.comresearchgate.net In ¹H NMR, the protons attached to the triazole ring produce characteristic signals. For example, in various 1,2,4-triazole derivatives, the signal for the remaining triazole ring proton is often observed as a singlet in the downfield region, typically around 8.2-8.3 ppm. niscpr.res.in

¹³C NMR provides information about the carbon skeleton of the molecule. The two carbon atoms in the 1,2,4-triazole ring are chemically non-equivalent and give rise to distinct signals. In substituted 1,2,4-triazoles, these carbons typically resonate in the range of 143-169 ppm. niscpr.res.in The combination of ¹H and ¹³C NMR data allows for unambiguous confirmation of the molecular structure. researchgate.net

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Triazole C-H | ~8.2 - 8.3 | niscpr.res.in |

| ¹³C | Triazole C=N | ~143 - 157 | niscpr.res.in |

| Triazole C=O/C-S (in derivatives) | ~167 - 169 | niscpr.res.in |

NMR spectroscopy is also a powerful method for investigating the kinetics and mechanisms of chemical exchange processes. For the parent 1,2,4-triazole, the exchange of the imino proton has been studied in detail. nih.gov This exchangeable proton has a chemical shift significantly different from that of water, making it an excellent candidate for such studies. nih.gov Research has shown that the proton exchange rate is highly dependent on pH. The process is dominated by a base-catalyzed mechanism at higher pH values and an acid-catalyzed mechanism at lower pH values. These mechanistic insights are derived from analyzing changes in the NMR signal, such as T₂-exchange effects, which can be precisely measured and modeled. nih.gov

Mass Spectrometry (MS) and Electrospray Tandem Mass Spectrometry (ESI-MS, LC-MS/MS)

Mass spectrometry is a primary analytical technique for determining the molecular weight of this compound and for its quantification in various matrices. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar compounds like 1,2,4-triazole, typically by generating protonated molecules [M+H]⁺ in positive ion mode. nih.gov The resulting mass-to-charge ratio (m/z) provides direct confirmation of the molecular weight. niscpr.res.in

For quantitative analysis, especially in complex samples like soil or biological fluids, Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govsciex.com This technique offers high sensitivity and selectivity. nih.gov Quantification is often performed using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov While the analysis of 1,2,4-triazole by LC-MS/MS can be challenging due to its polar nature and sometimes poor fragmentation efficiency, specialized methods have been developed to achieve reliable detection at low concentrations. nih.govsciex.com

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis

X-ray diffraction techniques are powerful tools for unraveling the three-dimensional atomic arrangement within a crystalline solid. For 1,2,4-triazole derivatives, these methods provide critical data on the crystal lattice, molecular geometry, and intermolecular forces, which collectively govern the material's macroscopic properties.

Determination of Crystal Systems and Space Groups

Single-crystal X-ray diffraction analysis of various substituted 1,2,4-triazole compounds has revealed their crystallization in several crystal systems. For instance, certain 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives have been found to crystallize in the triclinic system with a P-1 space group, while others adopt a monoclinic crystal system with a P21 space group. mdpi.com Another related compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govepa.govtriazolo [3,4-b] mdpi.comepa.govrsc.orgthiadiazole, also crystallizes in the monoclinic system, but with a centrosymmetric P21/n space group. mdpi.com The determination of the crystal system and space group is a fundamental first step in a full structural elucidation, providing insights into the symmetry and packing of the molecules within the crystal lattice.

Table 1: Crystal System and Space Group Data for Selected 1,2,4-Triazole Derivatives

| Compound | Crystal System | Space Group |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 1) | Monoclinic | P21 |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3) | Triclinic | P-1 |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govepa.govtriazolo [3,4-b] mdpi.comepa.govrsc.orgthiadiazole (Compound 9) | Monoclinic | P21/n |

Data sourced from multiple research articles. mdpi.commdpi.com

Analysis of Unit Cell Parameters and Molecular Conformation

Following the identification of the crystal system and space group, a detailed analysis of the unit cell parameters provides the precise dimensions of the fundamental repeating unit of the crystal. For example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole compound crystallizing in the triclinic system was found to have the unit cell parameters a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com In another instance, a monoclinic form of a related derivative exhibited unit cell parameters of a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, and β = 93.243(2)°. mdpi.com

Table 2: Unit Cell Parameters for Selected 1,2,4-Triazole Derivatives

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3) | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 1) | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govepa.govtriazolo [3,4-b] mdpi.comepa.govrsc.orgthiadiazole (Compound 9) | 7.8707(2) | 15.9681(4) | 11.9798(4) | 90 | 100.283(3) | 90 |

Data sourced from multiple research articles. mdpi.commdpi.com

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. For various 1,2,4-triazole derivatives, Hirshfeld surface analysis has shown that the crystal packing is predominantly governed by a network of hydrogen bonds and van der Waals interactions. nih.gov

The most significant contributions to the crystal packing often arise from H⋯H, H⋯C, and H⋯N contacts. rsc.org For instance, in one study of a 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, the most important contributions to the crystal packing were from H⋯N/N⋯H (40.1%), H⋯H (35.3%), H⋯C/C⋯H (9.5%), N⋯C/C⋯N (9.0%), N⋯N (3.1%), and C⋯C (3.0%) interactions. nih.gov The red spots on the dnorm surface, a feature of Hirshfeld analysis, highlight close contacts, which often correspond to hydrogen bonding. mdpi.com This detailed understanding of intermolecular forces is crucial for explaining the observed crystal packing and physical properties of the material.

Table 3: Dominant Intermolecular Contacts in Selected 1,2,4-Triazole Derivatives from Hirshfeld Surface Analysis

| Compound | Dominant Contacts |

| N-salicylidene-4-amino-1,2,4-triazoles | H⋯H, H⋯C, H⋯N, H⋯O |

| 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine | H⋯N/N⋯H, H⋯H, H⋯C/C⋯H, N⋯C/C⋯N, N⋯N, C⋯C |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | H…H, H…C, N…H, Br…H, C…C, S…H, S…S |

Data sourced from multiple research articles. mdpi.comrsc.orgnih.gov

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and any potential impurities. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are particularly powerful for these applications.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

HPLC is a cornerstone technique for assessing the purity of 1,2,4-triazole compounds. Due to the polar nature of the 1,2,4-triazole ring, specialized stationary phases are often employed to achieve adequate retention and separation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective. For example, Coresep 100 and Primesep 100 columns have been utilized for the analysis of 1,2,4-triazole. helixchrom.comsielc.com

The mobile phase composition, including the organic modifier (e.g., acetonitrile), aqueous component, and additives like trifluoroacetic acid (TFA) or phosphoric acid, is optimized to control the retention and peak shape. helixchrom.comsielc.com Detection is typically performed using a UV detector at a low wavelength, such as 200 nm, where the triazole ring exhibits absorbance. helixchrom.comsielc.com

Table 4: Exemplary HPLC Methods for 1,2,4-Triazole Analysis

| Column | Mobile Phase | Detection |

| Coresep 100 | ACN/water/TFA | UV 200 nm |

| Primesep 100 | MeCN/H₂O with 0.1% H₃PO₄ | UV 200 nm |

| Hypercarb | Not specified in abstracts | MS/MS |

Data sourced from multiple research articles. epa.govhelixchrom.comsielc.com

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of 1,2,4-triazole and its metabolites, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the analysis of complex matrices. LC-MS/MS has been successfully applied to determine 1,2,4-triazole in environmental samples such as soil and groundwater. nih.govnih.govresearchgate.net

The analytical challenge of the high polarity of 1,2,4-triazole can be addressed by using specialized columns like porous graphitic carbon (e.g., Hypercarb). nih.govepa.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. This approach can achieve very low limits of quantification (LOQ), on the order of micrograms per kilogram (µg/kg) in soil or nanograms per liter (ng/L) in water. nih.govnih.gov For instance, a validated LC-MS/MS method for 1,2,4-triazole in soil reported an LOQ of 1.1 µg/kg. nih.govresearchgate.net Another method for groundwater analysis achieved quantification limits of around 0.003 µg/L. nih.gov

Theoretical and Computational Investigations of 1,2,4 Triazolylsodium and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of 1,2,4-triazole (B32235) systems. These methods allow for the accurate determination of molecular geometries, electronic properties, and relative energies of different isomers.

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. The two primary tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole, with studies also considering the 2H tautomer in substituted derivatives. ijsr.netnih.gov DFT calculations have been extensively used to determine the relative stability of these tautomers.

Studies have shown that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. nih.gov However, the tautomeric equilibrium is sensitive to several factors, including the nature of substituents and the solvent environment. nih.govresearchgate.net

Substituent Effects: The electronic nature of substituents on the triazole ring significantly influences tautomeric preference. Electron-donating groups (such as -OH, -NH2, -F) tend to stabilize the 2H-tautomer in C5-substituted 1,2,4-triazoles. researchgate.net Conversely, electron-withdrawing groups (-COOH, -CHO, -CONH2) favor the 1H-tautomer. researchgate.net These preferences are driven by intramolecular interactions between the substituent and the electron donor/acceptor sites within the triazole ring. researchgate.net

Solvent Effects: The polarity of the environment plays a crucial role. For instance, in the case of 3-amino-5-nitro-1,2,4-triazole, DFT calculations using the Onsager continuum solvation model showed that while the 1H-tautomer is more stable in the gas phase, the 2H-tautomer becomes the most stable form in polar solvents. acs.org This aligns with experimental observations and highlights the importance of considering solvent effects in computational models. acs.org

For 1,2,4-triazolylsodium, which is the deprotonated anion of 1,2,4-triazole, quantum chemical calculations help to understand the charge distribution and molecular properties. nih.gov DFT methods are employed to investigate the geometric parameters, atomic charges, and the effect of the aqueous environment, as the compound is hygroscopic. nih.gov

| Tautomer | Substituent Type (at C5) | Most Stable Form | Reference |

| 1,2,4-Triazole | Electron-donating (-OH, -NH2) | N2–H tautomer | researchgate.net |

| 1,2,4-Triazole | Electron-withdrawing (-COOH, -CHO) | N1–H tautomer | researchgate.net |

| 3-amino-5-nitro-1,2,4-triazole | Nitro, Amino | 1H-ANTA (gas phase) | acs.org |

| 3-amino-5-nitro-1,2,4-triazole | Nitro, Amino | 2H-ANTA (polar solvent) | acs.org |

Theoretical calculations are highly effective in predicting and interpreting vibrational spectra (Infrared and Raman). By calculating the normal vibrational frequencies and their intensities, researchers can assign experimental spectral bands to specific molecular motions. researchgate.net

For 1,2,4-triazole, DFT calculations at the B3LYP/6-31G level have been used to determine its molecular structure and simulate its IR spectrum. researchgate.net The results indicate a planar structure for the triazole ring, and the calculated bond lengths and angles show good agreement with experimental data. researchgate.net The theoretically constructed IR spectrum qualitatively reproduces the experimental spectrum, aiding in the assignment of vibrational modes. researchgate.net

In the specific case of sodium 1,2,4-triazolate, both experimental and quantum chemical modeling have been used to investigate its vibrational spectra. nih.gov These studies considered the effects of the aqueous environment by modeling it as a solvent and by explicitly adding water molecules to the structure. nih.gov Such an approach is vital for hygroscopic compounds to achieve accurate spectral predictions. nih.gov Furthermore, theoretical modeling has been used to study the protonation of 1,2,4-triazole, analyzing the resulting IR and Raman spectra to determine the preferred site of protonation. dnu.dp.ua

| Compound | Method | Key Spectroscopic Findings | Reference |

| 1,2,4-Triazole | DFT B3LYP/6-31G | Calculated IR spectrum qualitatively matches the experimental gas-phase spectrum. | researchgate.net |

| 3-amino-5-nitro-1,2,4-triazole | DFT | Predicted IR spectra were provided for all tautomers. | acs.org |

| Sodium 1,2,4-triazolate | Quantum Chemical Modeling | Investigated vibrational spectra considering the effects of an aqueous environment. | nih.gov |

| Protonated 1,2,4-Triazole | DFT | Analysis of IR and Raman spectra to determine the preferred N4 site of protonation. | dnu.dp.ua |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules, including their conformational landscapes and reaction mechanisms.

The core 1,2,4-triazole ring is a planar aromatic system. researchgate.netwikipedia.org Therefore, conformational analysis is primarily relevant for its substituted derivatives, where rotation around single bonds connecting substituents to the ring allows for different spatial arrangements.

Quantum chemical calculations are used to scan the potential energy surface of substituted triazoles to locate stable conformers (energy minima). nih.gov For example, in a study of 3-amino-5-nitro-1,2,4-triazole, DFT and MP2 level calculations determined that the nitro and amino groups were twisted relative to the plane of the triazole ring, with the degree of twisting being larger in the gas phase than in the solid state. acs.org This demonstrates how the conformation of derivatives can be influenced by their environment.

While detailed conformational studies on 1,2,4-triazole systems are less common than for more flexible rings, the principles are similar to those applied to other heterocycles. For instance, a systematic analysis of 1,2,3-triazole amino acids using various DFT methods (B3LYP, ωB97X-D, M06-2X) identified multiple stable conformers with relative energies close to each other, indicating significant structural diversity. nih.gov Such approaches can be applied to complex 1,2,4-triazole derivatives to understand their preferred shapes, which is crucial for applications like drug design where molecular geometry governs interactions with biological targets. nih.gov

Molecular modeling is a valuable tool for investigating the mechanisms of chemical reactions involving 1,2,4-triazoles, from their synthesis to their interactions with other molecules. Computational studies can map out reaction energy profiles, identify transition states, and explain observed selectivity.

The synthesis of the 1,2,4-triazole ring and its derivatives can proceed through various routes, such as the Pellizzari and Einhorn–Brunner reactions or modern metal-catalyzed cycloadditions. wikipedia.orgisres.org Computational chemistry can elucidate the step-by-step mechanisms of these reactions. For example, in copper-catalyzed [3+2] cycloaddition reactions used to form triazoles, DFT can be used to model the intermediates and transition states, helping to understand the role of the catalyst and predict the regioselectivity of the reaction. isres.org Studies have investigated one-pot, multi-component reactions, with computational analysis helping to rationalize the observed outcomes and optimize reaction conditions. frontiersin.orgnih.gov

Furthermore, molecular docking, a key molecular modeling technique, is used to predict the binding orientation of 1,2,4-triazole derivatives within the active site of a biological target, such as an enzyme. nih.govmdpi.com These simulations help to understand structure-activity relationships by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the molecule's biological activity. nih.govmdpi.com For instance, molecular modeling studies on 1,2,4-triazole derivatives as EGFR inhibitors have been performed to explore their binding modes and rationalize their anticancer activity. nih.gov

Applications of 1,2,4 Triazolylsodium in Materials Science and Industrial Synthesis

Utilization as a Reagent in Organic Synthesis

As a nucleophilic reagent, 1,2,4-triazolylsodium is instrumental in the construction of diverse organic frameworks. It serves as a fundamental intermediate, facilitating the synthesis of a broad spectrum of 1,2,4-triazole (B32235) derivatives through reactions like N-alkylation. mdpi.com

The 1,2,4-triazole ring is a cornerstone in heterocyclic chemistry, recognized for its presence in numerous biologically active compounds. mdpi.com this compound is a key player in synthesizing more complex, fused, and condensed heterocyclic systems. mdpi.com These intricate molecular architectures are often built through multi-component reactions (MCRs) or intramolecular cyclizations, where the triazole structure serves as a foundational scaffold. mdpi.com Such strategies are highly efficient, allowing for the construction of complex molecules from simpler starting materials in a single operational step. mdpi.com For instance, synthetic routes have been developed to incorporate the 1,2,4-triazole nucleus with other heterocyclic rings like 1,3,4-thiadiazole, pyridines, and pyrimidines, leading to novel compounds with unique three-dimensional structures. mdpi.com The triazole scaffold is valuable in medicinal chemistry for developing new pharmacological agents due to its diverse biological activities. researchgate.nethacettepe.edu.tracs.org

A notable application is in catalyst-controlled regioselectivity. The reaction of the 1,2,4-triazolide (B493401) anion with electrophiles can lead to different isomers. However, by using specific catalysts, the reaction can be directed to selectively yield a desired product. For example, a silver(I) catalyst has been used in the [3+2] cycloaddition of isocyanides with diazonium salts to produce 1,3-disubstituted 1,2,4-triazoles with high yields. mdpi.com

This compound is frequently used as a starting material or building block for more complex molecules with specific functionalities. mdpi.comnih.gov These derivatives are integral to the development of pharmaceuticals, agrochemicals, and various functional materials. mdpi.comnih.gov In the field of energetic materials, for example, the connection of 1,2,4-triazole with a 1,3,4-oxadiazole ring creates a novel building block for a new class of materials, demonstrating how the triazole structure can be functionalized to achieve desired properties. journalijar.comresearchgate.net

The versatility of the 1,2,4-triazole structure allows for its incorporation into a wide range of advanced materials, including:

Corrosion inhibitors : Triazole derivatives are effective in protecting various metals from corrosion. nih.gov

Ionic liquids : Quaternary 1,2,4-triazolium salts are gaining attention as ionic liquids. mdpi.comnih.gov

Metal-complexing agents : The nitrogen-rich triazole ring can act as a ligand in coordination chemistry, forming complexes with various metal ions for applications in catalysis and materials synthesis. mdpi.comnih.gov

Polymers for Light-Emitting Devices : The triazole moiety is incorporated into organic polymers used in optoelectronics. nih.gov

Integration into Polymer Science

The incorporation of the 1,2,4-triazole ring into polymer backbones imparts a range of desirable properties, most notably enhanced thermal stability. Polymers derived from monomers like 1-vinyl-1,2,4-triazole are noted for their unique physicochemical characteristics.

Polymers containing the 1,2,4-triazole moiety are recognized for their high thermal stability. omicsonline.org Aromatic poly-1,2,4-triazoles are studied as thermally stable materials, with thermogravimetrical analysis (TGA) showing their resistance to degradation at high temperatures. smolecule.com For example, polymers and copolymers of 1-vinyl-1,2,4-triazole exhibit chemical resistance and high thermal stability, with decomposition temperatures reaching up to 300–350 °C. omicsonline.org

Research has demonstrated that the thermal stability of triazole derivatives is directly dependent on their molecular structure. researchgate.netacs.org Studies involving differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have confirmed the high thermal stability of these materials. For instance, the maximum thermal decomposition temperature (Tmax) of 1,2,4-triazole itself has been shown to increase with certain treatments, indicating a robust molecular structure. ktu.lt This inherent stability is transferred to polymers incorporating the triazole ring, making them suitable for high-temperature applications. researchgate.net

| Material | Analysis Method | Key Finding | Reference |

|---|---|---|---|

| Poly(1-vinyl-1,2,4-triazole) Copolymers | TGA | Exhibit high thermal stability up to 300–350 °C. | omicsonline.org |

| 1,2,4-Triazole (Treated) | DTG | Tmax increased from 199.68 °C to 213.40 °C after treatment. | ktu.lt |

| 1H-1,2,4-triazole | SC-DSC | Measured decomposition onset temperature of 338 °C. | researchgate.net |

| 1,2,4-Triazole–Furazan Compounds | DSC | Decomposition temperature of 295 °C, surpassing RDX. | mdpi.com |

The robust properties of triazole-based polymers make them suitable for high-performance applications, including engineering plastics and protective coatings. Poly(1-vinyl-1,2,4-triazole) is noted for its use in creating hydrophilic polymers for coatings and adhesives. researchgate.net

In the area of protective coatings, 1,2,4-triazole derivatives are highly effective as corrosion inhibitors for various metals, including carbon steel and aluminum brass. nih.govnih.gov They function by forming a protective, polymolecular film on the metal surface, which blocks contact with the corrosive environment. mdpi.commdpi.com This layer often involves chemisorption of the triazole molecules directly onto the metal. mdpi.com Triazole derivatives have also been physically incorporated into epoxy coating formulations to enhance their anti-corrosion and antimicrobial properties. smolecule.com

Furthermore, polymers based on 1-vinyl-1,2,4-triazole are being developed for advanced applications that fall under the category of engineering materials. These include heat-resistant, mechanically strong, and electrochemically stable proton-conducting membranes for fuel cells. omicsonline.org The combination of high thermal stability and good film-forming properties makes these polymers promising for creating durable, high-performance materials. omicsonline.org

Role in Optoelectronic and Functional Materials

The unique electronic structure of the 1,2,4-triazole ring lends itself to applications in optoelectronics and other functional materials. The presence of three nitrogen atoms in the aromatic ring influences the electron distribution, which is beneficial for creating materials with specific electronic and optical properties.

Triazole-based coordination frameworks can form advanced functional materials with notable luminescent and magnetic properties. mdpi.com Derivatives of 4H-1,2,4-triazole, in particular, have been synthesized to create highly luminescent compounds. These materials contain donor and acceptor moieties connected through a π-conjugated system, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs).

In addition to optoelectronics, triazole-based polymers have been successfully used as dielectric layers in organic field-effect transistors (OFETs). Water-soluble poly(1-vinyl-1,2,4-triazole) has been demonstrated as a novel dielectric material that exhibits low leakage current and high breakdown voltage, leading to stable OFET performance. Other functional applications include the use of 1,2,4-triazole as an additive in polymer electrolyte membranes (PEM) for fuel cells and in the creation of bifunctional composite nanoparticles for applications like biodiesel production.

| Application Area | Material Type | Function/Property | Reference |

|---|---|---|---|

| Optoelectronics | 4H-1,2,4-Triazole Derivatives | High luminescence for potential use in OLEDs. | |

| Electronics | Poly(1-vinyl-1,2,4-triazole) (PVT) | Novel dielectric layer for Organic Field-Effect Transistors (OFETs). | |

| Energy | 1,2,4-Triazole Additive | Component in Polymer Electrolyte Membranes (PEM) for fuel cells. | |

| Catalysis | Triazole/Tungstophosphoric Acid Nanoparticles | Acid-base bifunctional catalyst for biodiesel production. | |

| Coordination Chemistry | Triazole-based Frameworks | Formation of materials with notable optical and magnetic properties. | mdpi.com |

Components in Organic Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

Derivatives of 1,2,4-triazole are recognized for their utility in the fabrication of Organic Light-Emitting Diodes (OLEDs), including Phosphorescent OLEDs (PHOLEDs) and Polymer Light-Emitting Diodes (PLEDs). These compounds are often employed as either host materials in the emissive layer or as the light-emitting dopants themselves. The presence of the triazole ring, with its electron-deficient nature, imparts desirable electronic properties, such as good electron transport capabilities and high thermal stability. rsc.orgmdpi.com

In non-doped blue OLEDs, for instance, novel bipolar blue emitters have been synthesized using 1,2,4-triazole and phenanthroimidazole moieties as acceptor and donor units, respectively. nih.gov This combination of electron donors and acceptors helps to balance carrier injection and transport within the device. nih.gov The resulting materials have demonstrated excellent thermal stability and high photoluminescence quantum yields. nih.gov Devices fabricated with these materials have achieved high external quantum efficiencies and have shown negligible efficiency roll-off, a critical factor for stable device performance. nih.gov

The performance of some non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives is summarized in the table below.

| Emitter | Maximum External Quantum Efficiency (%) | Luminance (cd/m²) | CIE Coordinates (x, y) |

| TAZ-PPI | 5.9 | 1000 | (0.149, 0.130) |

| 4NTAZ-PPI | 7.3 | 1000 | (0.149, 0.131) |

Table 1: Performance of non-doped blue OLEDs with 1,2,4-triazole-phenanthroimidazole derivatives. nih.gov

Applications in Liquid Crystalline and Optical Waveguide Technologies

The structural rigidity and potential for hydrogen bonding make 1,2,4-triazole derivatives suitable for the design of liquid crystalline materials. mdpi.com Liquid crystals containing heterocyclic moieties are of significant interest for their unique optical properties. mdpi.com The synthesis of di-alkyloxy-phenyl-1,2,4-triazolium trifluoromethanesulfonate salts has been described, where the 1,2,4-triazole forms the core of the mesogenic molecule. mdpi.com These salts have been shown to exhibit liquid crystalline behavior, with the specific mesophase properties being tunable by altering the length of the alkyloxy chains on the phenyl ring. mdpi.com For example, an increase in the length of these chains can lead to a wider temperature range for the mesophase and the appearance of multiple liquid crystalline forms. mdpi.com The thermotropic properties of these salts are typically studied by differential scanning calorimetry and polarized optical microscopy. mdpi.com

In the realm of photonics, supramolecular structures formed from 4-aryl-4H-1,2,4-triazoles have been shown to function as optical waveguides. rsc.org These ribbon-like structures, formed through the organized aggregation of the triazole derivatives, can propagate photoluminescence. rsc.org The planar geometry of the core triazole units facilitates intermolecular π-stacking, leading to the formation of columnar stacks. rsc.org These aggregates can guide incident light along their length, a property that is crucial for the development of miniaturized photonic devices. rsc.orgrsc.org

| 1,2,4-Triazole Derivative | Aggregate Morphology | Optical Property |

| 4-aryl-4H-1,2,4-triazoles | Ribbon-like supramolecular structures | Propagate photoluminescence |

Table 2: Optical waveguide properties of 4-aryl-4H-1,2,4-triazole-based structures. rsc.org

Development for Organic Photovoltaic Cells and Data Storage Devices

While direct applications of this compound in organic photovoltaic cells are not widely documented, the electronic properties of triazole derivatives suggest their potential in this area. Organic compounds with donor-acceptor moieties are frequently investigated for use in optoelectronic devices, including photovoltaic cells. mdpi.com The electron-deficient nature of the 1,2,4-triazole ring could be beneficial for charge separation and transport, which are key processes in solar energy conversion.

In the field of data storage, some triazole derivatives have been explored for their potential applications. For example, 2H-benzo[d]1,2,3-triazole derivatives have been investigated for applications including optical data storage. mdpi.com Furthermore, network polymers based on 1,2,3-triazole have been synthesized for gas storage applications, which can be considered a form of data storage at the molecular level. rsc.org These examples, while not involving this compound directly, indicate the potential for the broader class of triazole compounds in data storage technologies.

Intermediate in Agrochemical Product Synthesis

A significant industrial application of this compound is its use as a key intermediate in the synthesis of a variety of agrochemical products, particularly fungicides and plant growth regulators. google.com The 1,2,4-triazole moiety is a core structural component of many commercially successful fungicides due to its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

The synthesis of these agrochemicals often involves the N-alkylation of the sodium salt of 1,2,4-triazole with a suitable halide. nih.gov For example, in the synthesis of new 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety, a brominated ketone is reacted with sodium triazole to produce a 1,2,4-triazole intermediate. nih.gov

A well-documented example is the synthesis of paclobutrazol, a plant growth regulator. The process can involve the reaction of 1,2,4-triazole with 1-chloropinacolone to produce an intermediate, which is then further reacted and reduced to yield paclobutrazol. hnxb.org.cn In one reported synthesis, this process had a chemical yield of 52%. hnxb.org.cn Similarly, this compound is a precursor in the synthesis of uniconazole, another plant growth regulator. ciac.jl.cn

| Agrochemical | Intermediate derived from 1,2,4-Triazole | Key Reaction Step | Reported Yield |

| Paclobutrazol | (C-14)-triazotylpinacolone | Interaction of (5-C-14)-1,2,4-triazol with 1-chloropinacolone | 52% (chemical yield) |

| Uniconazole-P | α-triazolylpinacolone | Reaction with 4-Chlorophenyl acetaldehyde | 92% (from isomerized intermediate) |